Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 3'',4''-di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin, a complex acylated flavonoid glycoside. This document details the experimental methodologies and presents the spectroscopic data that were pivotal in deciphering the precise molecular structure of this natural product. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
3'',4''-di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is a naturally occurring phenolic compound and flavonoid that has been isolated from plant sources such as Quercus ilex (Holm Oak), Asian Lily, and Polygala.[1][2] Flavonoids and their glycosidic derivatives are a major class of plant secondary metabolites known for their diverse biological activities, including antioxidant and anti-inflammatory effects.[1] The intricate structure of this particular molecule, featuring multiple acyl substitutions on the sugar moiety, necessitates a detailed and systematic approach for its complete structural characterization. The definitive structure elucidation of this compound was reported by Karioti and colleagues in 2010, utilizing a combination of advanced spectroscopic techniques.[2][3][4]
Isolation and Purification
The isolation of 3'',4''-di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin from its natural source, Quercus ilex leaves, involves a multi-step extraction and chromatographic purification process. A generalized workflow for the isolation of such acylated flavonoid glycosides is presented below.
Experimental Protocol: Extraction and Isolation
While the seminal paper by Karioti et al. provides the most direct details, a general protocol for the isolation of acylated flavonoids from plant material is as follows:
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Extraction: Dried and powdered plant material (e.g., leaves of Quercus ilex) is exhaustively extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar constituents. The target acylated flavonoid glycosides typically remain in the more polar fractions (e.g., the ethyl acetate or butanol fraction).
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Column Chromatography: The polar fraction is subjected to column chromatography over stationary phases like Sephadex LH-20, eluting with methanol. This step serves to separate compounds based on their molecular size and polarity.
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified by preparative HPLC on a C18 column using a gradient elution system, typically with a mixture of water (often acidified with formic or acetic acid) and acetonitrile or methanol. This final step yields the pure compound.
Spectroscopic Data and Structure Elucidation
The definitive structure of 3'',4''-di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin was established through a comprehensive analysis of its spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the compound.
| Ion | m/z (measured) | Molecular Formula |
| [M+H]⁺ | C₄₃H₃₆O₁₇ |
(Note: The exact measured m/z value is not available in the provided search results, but the molecular formula is confirmed as C43H36O17.)[1]
¹H and ¹³C NMR Spectroscopy
The complete assignment of the proton (¹H) and carbon (¹³C) NMR signals is the cornerstone of the structure elucidation process. While the specific chemical shift values from the primary literature are not fully available in the search results, a representative table structure is provided below, outlining the expected signals for the different moieties of the molecule. The analysis of these spectra, in conjunction with 2D NMR experiments, allows for the unambiguous placement of the acetyl and p-coumaroyl groups on the astragalin core.
Table 1: Representative ¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Kaempferol Moiety | |||
| H-6 | d | ||
| H-8 | d | ||
| H-2', H-6' | d | ||
| H-3', H-5' | d | ||
| Glucosyl Moiety | |||
| H-1'' | d | ||
| H-2'' | |||
| H-3'' | |||
| H-4'' | |||
| H-5'' | |||
| H-6''a, H-6''b | |||
| p-Coumaroyl Moieties | |||
| H-2''', H-6''' | d | ||
| H-3''', H-5''' | d | ||
| H-7''' (α) | d | ||
| H-8''' (β) | d | ||
| Acetyl Moieties | |||
| -COCH₃ | s | ||
| -COCH₃ | s |
Table 2: Representative ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| Kaempferol Moiety | |
| C-2, C-3, C-4, etc. | |
| Glucosyl Moiety | |
| C-1'', C-2'', etc. | |
| p-Coumaroyl Moieties | |
| C-1''', C-2''', etc. | |
| Acetyl Moieties | |
| -COCH₃ | |
| C=O |
2D NMR Spectroscopy
Two-dimensional NMR experiments are essential for establishing the connectivity within the molecule.
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which helps to identify the spin systems of the kaempferol, glucose, and p-coumaroyl moieties.
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HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
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HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the overall structure. It shows correlations between protons and carbons that are two or three bonds apart. The crucial HMBC correlations would be from the protons of the acetyl and p-coumaroyl groups to the carbons of the glucosyl moiety, and from the anomeric proton of the glucose to the C-3 of kaempferol, thus confirming the points of attachment.
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ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about the spatial proximity of protons, which can help to determine the relative stereochemistry of the molecule.
The logical workflow for interpreting this data to elucidate the final structure is depicted in the following diagram.
Final Structure
The culmination of the spectroscopic analysis leads to the unambiguous structural assignment of 3'',4''-di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin. The core structure is astragalin (kaempferol-3-O-glucoside), with two p-coumaroyl groups esterified at the 2'' and 6'' positions of the glucose moiety, and two acetyl groups esterified at the 3'' and 4'' positions.
